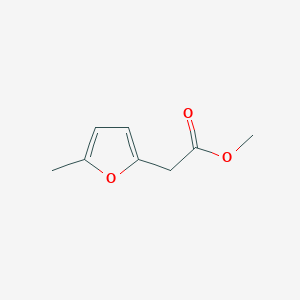

2-Furanacetic acid, 5-methyl-, methyl ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Furanacetic acid, 5-methyl-, methyl ester” is a chemical compound with the molecular formula C7H8O4 . It is also known as 2-Furancarboxylic acid, 5-(hydroxymethyl)-, methyl ester . Furans with suitable substituents in the 2- positions may be transformed into other systems with aromatic character .

Synthesis Analysis

The synthesis of esters like “2-Furanacetic acid, 5-methyl-, methyl ester” can be achieved through various methods. One such method involves the hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) on Pd/C catalysts at ambient temperature . This process provides a high yield of 94.5% at 30 °C and 3.0 MPa H2 in tetrahydrofuran . Another method involves the reaction of carboxylic acids with alcohols to form esters in the presence of an acid catalyst .

Molecular Structure Analysis

The molecular structure of “2-Furanacetic acid, 5-methyl-, methyl ester” can be represented by the IUPAC Standard InChI: InChI=1S/C7H8O4/c1-9-6-4-3-5 (11-6)7 (8)10-2/h3-4H,1-2H3 .

Chemical Reactions Analysis

Esters like “2-Furanacetic acid, 5-methyl-, methyl ester” can undergo various reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also undergo trans-esterification reactions to form different esters .

科学的研究の応用

Synthesis of Polysubstituted Anilines : The compound 5-Amino-2-furancarboxylic acid methyl ester, closely related to 2-Furanacetic acid, 5-methyl-, methyl ester, is used in the Diels−Alder cycloaddition with various dienophiles. This process yields ring-opened cycloadducts, which can be dehydrated to produce polysubstituted anilines, important in the development of pharmaceuticals and organic materials (Padwa et al., 1997).

Birch Reduction in Organic Synthesis : The reduction of 3-furoic acid, which can be structurally related to 2-Furanacetic acid, 5-methyl-, methyl ester, using sodium and 2-propanol in liquid ammonia is a key step in Birch reduction. This process is crucial in organic synthesis, particularly in the transformation of aromatic compounds into saturated analogs (Kinoshita et al., 1975).

Development of Energetic Salts : A derivative of 4-amino-3-(5-acetic acid methyl ester-1,2,4-oxadiazolyl)-furazan, related to 2-Furanacetic acid, 5-methyl-, methyl ester, is used in synthesizing energetic salts. These salts show promise as secondary explosives due to their good thermal stability and high performance (He et al., 2018).

Aerobic Oxidation in Catalysis : The oxidative esterification of 5-hydroxymethylfurfural (HMF) and furfural to prepare corresponding esters, including 2,5-furandicarboxylic acid methyl (FDCAM), is achieved using Cox Oy -N@C catalysts. This process is significant in the field of green chemistry and catalysis (Deng et al., 2014).

Pharmaceutical Research and Development : Derivatives of 5-phenyl-furan-2-carboxylic acids, which are structurally similar to 2-Furanacetic acid, 5-methyl-, methyl ester, have been studied for their potential as antimycobacterial agents. These compounds are particularly notable for their ability to interfere with iron homeostasis (Mori et al., 2022).

作用機序

将来の方向性

The future directions for “2-Furanacetic acid, 5-methyl-, methyl ester” and similar compounds could involve further exploration of their synthesis processes and potential applications. For instance, esters derived from 2,5-furandicarboxylic acid have been studied for their plasticizing effects on poly(lactic acid), suggesting potential use in the production of biodegradable polymers .

特性

IUPAC Name |

methyl 2-(5-methylfuran-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTOMLWLBUMAZCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2483922.png)

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2483929.png)

![2,3-dimethoxy-5,6,9,10,11,12,13,13a-octahydro-8H-isoquino[2,1-g][1,6]naphthyridin-8-one](/img/structure/B2483934.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2483936.png)

![ethyl 9-oxo-6,9-dihydro-1H-pyrazolo[3,4-f]quinoline-8-carboxylate](/img/structure/B2483942.png)

![N-(furan-2-ylmethyl)-2-(3-(2-(thiophen-2-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2483943.png)